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molecular formula C12H10N4O B1647518 4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine

4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1647518
M. Wt: 226.23 g/mol
InChI Key: VUZFWWURENSAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915283B2

Procedure details

A mixture of 7-bromo-4-methoxy-6-azaindole (1.160 g, 5.11 mmol) and 2-(tri-n-butylstannyl)pyrazine (2.07 g, 5.62 mmol) in 25 mL of dry DMF was degassed with a stream of Ar bubbles for 10 min. To this solution was added tetrakis(triphenylphosphine)palladium (0.590 g, 0.511 mmol) and CuI (0.097 g, 0.511 mmol) and the mixture was heated in a sealed tube at 90° C. for 4 h. The cooled mixture was filtered through methanesulfonic acid SCX cartridges (7×3 g) with MeOH, to remove triphenylphosphine oxide. The filtrate was evaporated and the residue triturated with MeOH to give the title compound (0.612 g, 53%) as a light yellow solid:
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.097 g
Type
catalyst
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[N:22][CH:21]=[CH:20][N:19]=1)CCC>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([C:18]2[CH:23]=[N:22][CH:21]=[CH:20][N:19]=2)=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |^1:40,42,61,80|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
BrC=1N=CC(=C2C=CNC12)OC
Name
Quantity
2.07 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.59 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.097 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of Ar bubbles for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through methanesulfonic acid SCX cartridges (7×3 g) with MeOH
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with MeOH

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CNC2=C(N=C1)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.612 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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